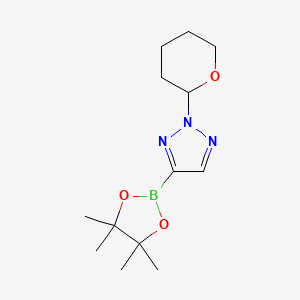
3-(furan-2-yl)-1,2-oxazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(furan-2-yl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that features both a furan ring and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-2-carboxylic acid with hydroxylamine to form the oxime, which is then cyclized to form the oxazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(furan-2-yl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The oxazole ring can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 3-(furan-2-yl)-1,2-oxazole-5-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(furan-2-yl)-1,2-oxazole-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(furan-2-yl)-1,2-oxazole-5-carboxylic acid is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carboxylic acid: Shares the furan ring but lacks the oxazole moiety.
1,2-Oxazole-5-carboxylic acid: Contains the oxazole ring but lacks the furan moiety.
3-(furan-2-yl)-1,2-oxazole-4-carboxylic acid: Similar structure but with a different substitution pattern on the oxazole ring.
Uniqueness
3-(furan-2-yl)-1,2-oxazole-5-carboxylic acid is unique due to the presence of both the furan and oxazole rings, which confer distinct chemical and biological properties
Propiedades
Número CAS |
901927-31-9 |
|---|---|
Fórmula molecular |
C8H5NO4 |
Peso molecular |
179.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



